Cas no 4553-27-9 (3-(4-benzylpiperazin-1-yl)propan-1-amine)

3-(4-benzylpiperazin-1-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-Piperazinepropanamine,4-(phenylmethyl)-
- 3-(4-BENZYL-PIPERAZIN-1-YL)-PROPYLAMINE
- 3-(4-Benzyl-piperazinyl)propanamine
- 1-(3-amino-1-propyl)-4-(phenylmethyl)piperazine
- 1-(3-aminopropyl)-4-benzylpiperazine
- 1-Benzyl-4-(3-aminopropyl)-piperazin
- 3-(4-benzyl-1-piperazinyl)propylamine
- 3-(4-benzylpiperazin-1-yl)propylamine
- 3-[4-benzylpiperazinyl]propylamine
- ChemDiv2_003413
- PubChem12267
- SureCN544347
- 4-Benzyl-1-(3-aminopropyl)piperazine
- 3-(4-benzylpiperazin-1-yl)propan-1-amine
- HMS1378L03
- DTXSID70389894
- BB 0253195
- EU-0099996
- 4553-27-9
- FT-0604303
- AKOS000172196
- DQZBCJSBHYEUAY-UHFFFAOYSA-N
- MFCD03701704
- [3-(4-Benzylpiperazin-1-yl)propyl]amine
- SCHEMBL544347
- AB01334408-02
- NCGC00342484-01
- Z316909494
- EN300-36213
- A7172
- CS-0247264
-
- MDL: MFCD03701704
- インチ: InChI=1S/C14H23N3/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,15H2
- InChIKey: DQZBCJSBHYEUAY-UHFFFAOYSA-N
- ほほえんだ: NCCCN1CCN(CC2=CC=CC=C2)CC1
計算された属性
- せいみつぶんしりょう: 233.18939
- どういたいしつりょう: 233.189
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 32.5A^2
じっけんとくせい
- 密度みつど: 1.038±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 355.1°C at 760 mmHg
- フラッシュポイント: 166.1°C
- 屈折率: 1.556
- ようかいど: 可溶性(120 g/l)(25ºC)、
- PSA: 32.5
3-(4-benzylpiperazin-1-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008513-1g |
3-(4-Benzyl-piperazin-1-yl)-propylamine |
4553-27-9 | 1g |
6144.0CNY | 2021-07-13 | ||
Enamine | EN300-36213-1.0g |
3-(4-benzylpiperazin-1-yl)propan-1-amine |
4553-27-9 | 95.0% | 1.0g |
$298.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14275-10G |
3-(4-benzylpiperazin-1-yl)propan-1-amine |
4553-27-9 | 95% | 10g |
¥ 4,771.00 | 2023-04-13 | |
Enamine | EN300-36213-0.1g |
3-(4-benzylpiperazin-1-yl)propan-1-amine |
4553-27-9 | 95.0% | 0.1g |
$104.0 | 2025-03-21 | |
TRC | B704538-100mg |
3-(4-Benzylpiperazin-1-yl)propan-1-amine |
4553-27-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
TRC | B704538-500mg |
3-(4-Benzylpiperazin-1-yl)propan-1-amine |
4553-27-9 | 500mg |
$ 250.00 | 2022-06-06 | ||
TRC | B704538-50mg |
3-(4-Benzylpiperazin-1-yl)propan-1-amine |
4553-27-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-36213-0.5g |
3-(4-benzylpiperazin-1-yl)propan-1-amine |
4553-27-9 | 95.0% | 0.5g |
$233.0 | 2025-03-21 | |
Enamine | EN300-36213-10.0g |
3-(4-benzylpiperazin-1-yl)propan-1-amine |
4553-27-9 | 95.0% | 10.0g |
$1044.0 | 2025-03-21 | |
Enamine | EN300-36213-0.25g |
3-(4-benzylpiperazin-1-yl)propan-1-amine |
4553-27-9 | 95.0% | 0.25g |
$148.0 | 2025-03-21 |
3-(4-benzylpiperazin-1-yl)propan-1-amine 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
3-(4-benzylpiperazin-1-yl)propan-1-amineに関する追加情報
Professional Introduction to 3-(4-benzylpiperazin-1-yl)propan-1-amine (CAS No. 4553-27-9)
3-(4-benzylpiperazin-1-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 4553-27-9, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperazine derivative class, which is widely recognized for its diverse biological activities and utility in medicinal chemistry. The structural framework of 3-(4-benzylpiperazin-1-yl)propan-1-amine incorporates a benzyl group and a piperazine moiety, making it a versatile scaffold for designing novel therapeutic agents.
The benzyl group in this molecule contributes to its lipophilicity, enhancing its ability to cross biological membranes, which is a crucial factor in drug absorption and distribution. Additionally, the piperazine ring is known for its role in modulating various neurotransmitter systems, particularly those involving serotonin and dopamine. These characteristics make 3-(4-benzylpiperazin-1-yl)propan-1-amine a valuable intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Recent advancements in pharmaceutical research have highlighted the potential of piperazine derivatives in treating conditions such as depression, anxiety, and schizophrenia. Studies have demonstrated that compounds incorporating the piperazine moiety can interact with serotonin receptors (5-HT receptors) and dopamine receptors (D2 receptors), thereby modulating neurotransmitter activity. The benzyl substituent further enhances the binding affinity and selectivity of these derivatives, making them promising candidates for drug development.
In particular, 3-(4-benzylpiperazin-1-yl)propan-1-amine has been investigated for its role in developing novel antipsychotic agents. Antipsychotic drugs are essential for managing symptoms of schizophrenia and bipolar disorder, and the introduction of new compounds with improved efficacy and reduced side effects remains a priority in clinical research. The structural features of 3-(4-benzylpiperazin-1-yl)propan-1-amine make it an attractive candidate for further exploration in this context.
The synthesis of 3-(4-benzylpiperazin-1-yl)propan-1-amine involves multi-step organic reactions, typically starting from readily available precursors such as 4-benzylpiperazine and propanal derivatives. The reaction sequence often includes nucleophilic substitution and reduction steps to introduce the amine functionality at the propyl chain. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards.
The pharmacological profile of 3-(4-benzylpiperazin-1-yloxy)propanol has been extensively studied in preclinical models. These studies have revealed its potential as a serotonin-dopamine antagonist, which is a key mechanism of action for many antipsychotic drugs. The compound's ability to modulate receptor activity without causing significant side effects makes it a promising candidate for further development.
In conclusion, 3-(4-benzylpiperazin-yloxy)propanol is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for designing novel therapeutic agents targeting neurological and psychiatric disorders. As research continues to uncover new applications for piperazine derivatives, compounds like 3-(4-benzylpiperazin-yloxy)propanol will undoubtedly play a crucial role in advancing medical treatments.
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